

An In-depth Technical Guide to **trans-9-(2-Phenylethenyl)anthracene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-(2-Phenylethenyl)anthracene**

Cat. No.: **B11727125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-9-(2-Phenylethenyl)anthracene**, a fluorescent aromatic hydrocarbon with significant applications in chemical and biological research. This document details its physicochemical properties, a robust synthesis protocol, characterization data, and its established applications, including its role as a chemiluminescent agent and a singlet oxygen probe.

Compound Identification and Physicochemical Properties

trans-9-(2-Phenylethenyl)anthracene, also known as **trans-9-styrylanthracene**, is a rigid, planar molecule characterized by its extended π -conjugated system. This structure is responsible for its distinct photophysical properties, notably its strong blue fluorescence.^[1] The primary identifier for the trans isomer is CAS Number 42196-97-4.^[2]

Table 1: Physicochemical and Identification Data for **trans-9-(2-Phenylethenyl)anthracene**

Property	Value	Reference(s)
CAS Number	42196-97-4 (trans or (E)-isomer)	[2] [3]
Molecular Formula	C ₂₂ H ₁₆	[2]
Molecular Weight	280.36 g/mol	[2]
Appearance	Thin yellow plates or glossy orange solid	[2] [4]
Melting Point	131-132 °C	[4]
Boiling Point	476.4±15.0 °C (Predicted)	[2]
Density	1.163±0.06 g/cm ³ (Predicted)	[2]
Fluorescence	Strong blue fluorescence under UV light	[2] [4]
Fluorescence Quantum Yield (Φ_F)	~0.5 (in acetonitrile)	[5]

Synthesis: The Wittig Reaction

The most common and stereoselective method for synthesizing **trans-9-(2-phenylethenyl)anthracene** is the Wittig reaction.[\[4\]](#) This method involves the reaction of an aldehyde (9-anthrinaldehyde) with a phosphorus ylide generated *in situ* from a phosphonium salt (benzyltriphenylphosphonium chloride). The reaction proceeds via a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable trans-alkene and triphenylphosphine oxide.[\[4\]](#) The exclusive formation of the trans isomer simplifies purification and characterization.[\[4\]](#)

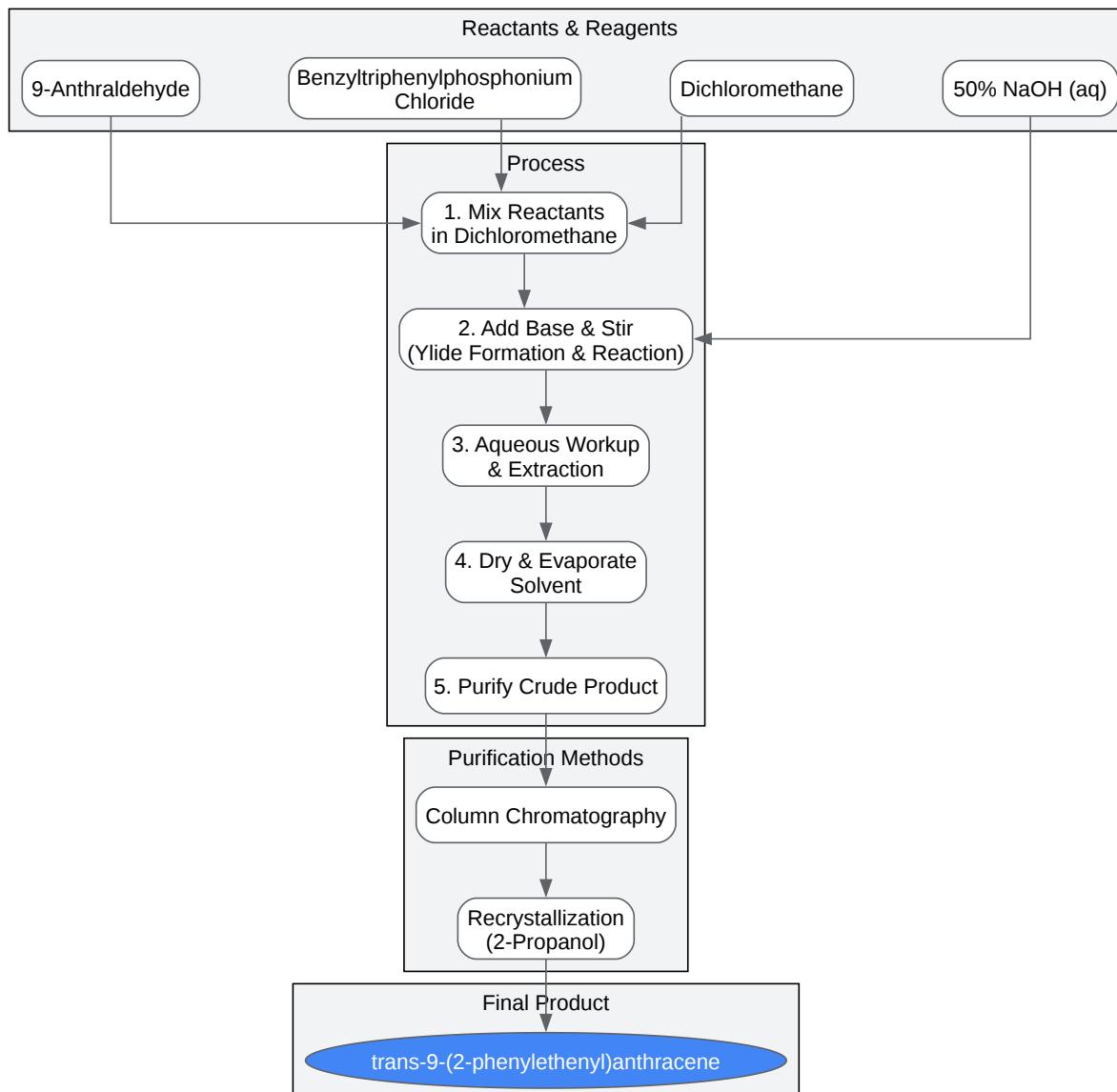
Experimental Protocol: Wittig Synthesis

This protocol is a synthesized procedure based on established laboratory methods.[\[2\]](#)[\[4\]](#)

Materials:

- Benzyltriphenylphosphonium chloride

- 9-Anthraldehyde
- Dichloromethane (CH_2Cl_2)
- 50% Sodium hydroxide (NaOH) aqueous solution
- Anhydrous calcium chloride (CaCl_2) or magnesium sulfate (MgSO_4)
- 2-Propanol (or Ethanol)
- Toluene (for TLC)
- Silica gel (for column chromatography)
- Hexane (or other nonpolar solvent for column elution)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
- Ylide Formation and Reaction: While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise to the flask. The formation of the orange-colored ylide indicates the start of the reaction. Continue stirring at room temperature for approximately 30-75 minutes.[4]
- Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., toluene or a hexane/dichloromethane mixture). The disappearance of the 9-anthraldehyde spot ($R_f \approx 0.50-0.54$) and the appearance of a new, less polar, brilliantly blue fluorescent spot ($R_f \approx 0.61-0.75$) under UV light indicates product formation.[2][4]
- Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Separate the organic (dichloromethane) layer. Wash the organic layer sequentially with deionized water and brine.
- Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., CaCl_2). Filter off the drying agent and remove the dichloromethane solvent using a rotary

evaporator. The crude product is typically an orange or yellow solid.

- Purification:
 - Column Chromatography: Purify the crude product using silica gel column chromatography to remove the triphenylphosphine oxide byproduct and any unreacted starting material.
 - Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as hot 2-propanol or ethanol, to yield thin, yellow crystalline plates.[2]
- Final Product: Dry the purified crystals under vacuum. The expected yield is typically between 40-60%. [4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trans-9-(2-phenylethenyl)anthracene**.

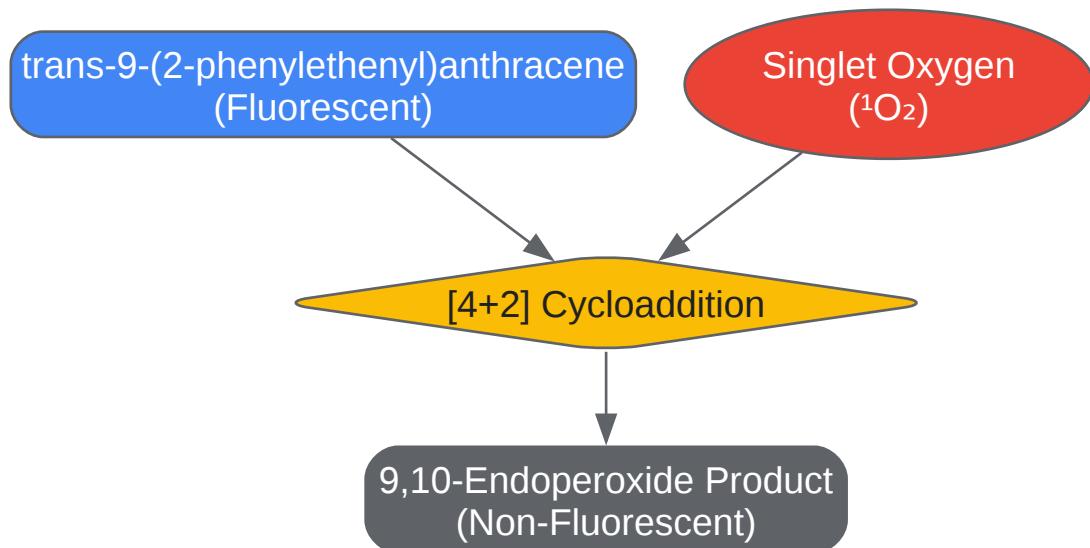
Spectroscopic Characterization

The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques. The data presented below are key identifiers for **trans-9-(2-phenylethenyl)anthracene**.

Table 2: Spectroscopic Data for Characterization

Technique	Key Observations	Reference(s)
¹ H NMR	Vinylic Protons: Two doublets observed at ~6.93 ppm and ~7.90 ppm. The large coupling constant ($J \approx 16-17$ Hz) is characteristic of a trans C=C bond configuration. The absence of an aldehyde proton peak (~10-11 ppm) confirms the consumption of starting material.	[2][4]
IR Spectroscopy	Key Peaks (cm^{-1}): - ~3025: Aromatic and vinylic C-H stretch. - ~1450-1490: Aromatic C=C stretch. - ~960: Strong absorption due to the trans C-H out-of-plane bend (wag). Disappearance of Reactant Peak: Absence of the strong aldehyde C=O stretch from 9-anthraldehyde (around 1700 cm^{-1}).	[2][4][6]
TLC	Stationary Phase: Silica GelMobile Phase: TolueneRf (Product): ~0.61 - 0.75Rf (9-Anthraldehyde): ~0.50 - 0.54Visualization: The product appears as a brilliant blue spot under UV light (366 nm).	[2][4]

Key Applications in Research

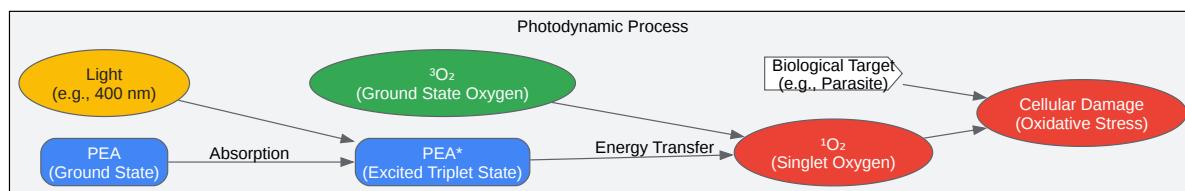

The unique photophysical properties of **trans-9-(2-phenylethenyl)anthracene** make it a valuable tool in several scientific domains.

Chemiluminescence

The compound is a highly efficient fluorophore in chemiluminescent systems, particularly those based on peroxyoxalate reactions.^{[1][2]} In this system, a high-energy intermediate (e.g., 1,2-dioxetanedione) is generated from the reaction of an oxalate ester with hydrogen peroxide. This intermediate chemically excites the fluorophore (**trans-9-(2-phenylethenyl)anthracene**), which then relaxes to its ground state by emitting bright blue light.

Singlet Oxygen Detection

The central anthracene ring is highly susceptible to [4+2] cycloaddition with singlet oxygen (${}^1\text{O}_2$), a reactive oxygen species (ROS).^[5] This reaction forms a stable 9,10-endoperoxide. The cycloaddition disrupts the extended π -conjugation of the anthracene moiety, which effectively quenches the molecule's fluorescence. This "turn-off" fluorescent response allows for the sensitive detection and quantification of singlet oxygen in chemical or biological systems.^[5]


[Click to download full resolution via product page](#)

Caption: Mechanism of singlet oxygen trapping by cycloaddition.

Photodynamic Effects and Photosensitization

While it can act as a trap for singlet oxygen, **trans-9-(2-phenylethenyl)anthracene** can also generate it upon photoexcitation.^[5] Studies have shown that upon absorbing light (around 400 nm), it can become photoexcited to a triplet state, which then transfers its energy to ground-

state molecular oxygen ($^3\text{O}_2$) to produce singlet oxygen ($^1\text{O}_2$). This dual role as a photosensitizer and a trap has been demonstrated in biological systems, such as *Leishmania tarentolae* parasites, where it induces a photodynamic (toxic) effect upon irradiation.^[5] This property is also being explored for its use as a photosensitizer in initiating photopolymerization processes.^[3]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of the photodynamic effect.

Conclusion

trans-9-(2-Phenylethenyl)anthracene is a versatile and accessible polycyclic aromatic hydrocarbon. Its straightforward, high-yield synthesis and well-defined spectroscopic properties make it an ideal compound for both educational and advanced research applications. For professionals in drug development and cell biology, its utility as a fluorescent probe for the quantitative and qualitative analysis of singlet oxygen provides a powerful tool for studying oxidative stress and photodynamic therapies. Future research may further expand its applications in materials science and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. posters.unh.edu [posters.unh.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTORESISTED OXIDATION AND PHOTODYNAMIC EFFECT ON *Leishmania tarentolae* PARASITES [scielo.org.co]
- 6. brainly.com [brainly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-9-(2-Phenylethenyl)anthracene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11727125#9-2-phenylethenyl-anthracene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

